DMT-dI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

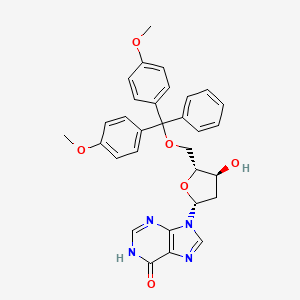

9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O6/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(36)16-27(41-26)35-19-34-28-29(35)32-18-33-30(28)37/h3-15,18-19,25-27,36H,16-17H2,1-2H3,(H,32,33,37)/t25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNGMVFRUKBGNM-OYUWMTPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CNC6=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=CNC6=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70918007 | |

| Record name | 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93778-57-5 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93778-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Stable Isotope Dimethyl Labeling for Quantitative Proteomics

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of proteins across different samples is paramount. Stable isotope dimethyl labeling (SIDL) has emerged as a robust, cost-effective, and straightforward chemical labeling method for mass spectrometry (MS)-based quantitative proteomics.[1][2] This technique is particularly advantageous for studies involving tissues from animals or humans where metabolic labeling is not feasible.[3]

This guide provides a comprehensive overview of the principles, experimental procedures, data interpretation, and applications of stable isotope dimethyl labeling in proteomics research.

Core Principle: Reductive Amination

Stable isotope dimethyl labeling is based on the chemical reaction of reductive amination.[4] In this process, primary amines, specifically the N-terminal α-amino group of a peptide and the ε-amino group of lysine residues, are modified with dimethyl groups.[3][5] The reaction utilizes formaldehyde (CH₂O) to form a Schiff base with the primary amine, which is then reduced to a stable dimethylamine by a reducing agent, typically sodium cyanoborohydride (NaBH₃CN).[5]

By using stable isotope-labeled (deuterated or ¹³C-labeled) versions of formaldehyde and/or sodium cyanoborohydride, peptides from different samples can be differentially mass-tagged.[6][7] For instance, a "light" sample can be labeled with normal isotopes, while "medium" and "heavy" samples can be labeled with isotopes of increasing mass. When the samples are mixed, the same peptide from each sample will have a distinct mass shift, allowing for their relative quantification in a single LC-MS/MS analysis.[6]

References

- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]

- 3. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]

- 4. researchgate.net [researchgate.net]

- 5. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triplex protein quantification based on stable isotope labeling by peptide dimethylation applied to cell and tissue lysates. | Department of Chemistry [chem.web.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

The DMT-dI Principle of Reductive Dimethylation: An In-depth Technical Guide for Quantitative Proteomics

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Di-Methyl Labeling (DMT) principle, a robust and cost-effective chemical labeling strategy for quantitative proteomics. This method, rooted in the chemistry of reductive amination, offers a powerful alternative to other labeling techniques for accurately determining protein abundance in complex biological samples. This document details the core principles, experimental protocols, data analysis considerations, and applications of stable isotope dimethyl labeling.

Core Principles of Reductive Dimethylation

Stable isotope dimethyl labeling is a chemical method that introduces isotopic tags to peptides post-digestion.[1] The core reaction, reductive amination, modifies the primary amino groups at the N-terminus of peptides and the ε-amino group of lysine residues.[2][3]

The process involves two key steps:

-

Schiff Base Formation: A primary amine on the peptide reacts with formaldehyde (CH₂O) to form a Schiff base intermediate.[3][4]

-

Reduction: The unstable Schiff base is then reduced by a mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), to form a stable dimethylated amine.[3][4]

By using different stable isotope forms of formaldehyde (e.g., ¹²CH₂O, ¹³CH₂O, CD₂O) and/or sodium cyanoborohydride (e.g., NaBH₃CN, NaBD₃CN), a specific mass difference is introduced into peptides from different samples.[5] This mass shift allows for the relative quantification of peptides, and by extension their parent proteins, when the samples are mixed and analyzed together by mass spectrometry.[2] A key advantage of this technique is the use of inexpensive and readily available reagents.[6]

The chemical reaction for reductive dimethylation is illustrated below:

Caption: The two-step chemical reaction of reductive dimethylation.

Quantitative Data Overview

Reductive dimethylation provides consistent and predictable mass shifts, enabling accurate quantification. The specific mass difference depends on the isotopic composition of the reagents used.

Table 1: Isotopic Reagent Combinations and Mass Shifts per Label

| Label Type | Formaldehyde | Sodium Cyanoborohydride | Mass Shift (Da) per Dimethyl Group |

| Light | CH₂O | NaBH₃CN | +28.0313 |

| Intermediate | CD₂O | NaBH₃CN | +32.0564 |

| Heavy | ¹³CD₂O | NaBD₃CN | +36.0757 |

Note: The mass shift is per dimethylated amine (N-terminus or lysine side chain).

When comparing a "light" labeled sample (CH₂O/NaBH₃CN) with a "heavy" labeled sample using deuterated reagents (CD₂O/NaBD₃CN), each dimethylated amino group results in a mass difference of 6.0377 Da.[2]

Table 2: Performance Metrics of Reductive Dimethylation

| Parameter | Typical Value/Range | Notes |

| Labeling Efficiency | > 95% | Can be affected by pH and reagent concentration. |

| Reaction Time | 10-90 minutes | The labeling step itself is relatively rapid.[6][7] |

| Plexing Capability | 2-plex, 3-plex, up to 5-plex | Achieved by using different combinations of isotopic reagents.[5][8] |

| Sample Amount | Sub-microgram to milligram quantities | The protocol can be scaled for various sample sizes.[6] |

| Quantitative Accuracy | R² > 0.96 | High correlation between expected and observed ratios in mixing experiments.[9] |

Experimental Protocols

Reductive dimethylation can be performed using several methods, with "in-solution" and "on-column" being the most common. The choice of protocol depends on the sample amount and desired workflow.

Protein Preparation and Digestion (Upstream Protocol)

-

Protein Extraction: Lyse cells or tissues using a suitable buffer (e.g., 8M urea in 100 mM TEAB with protease inhibitors).[10]

-

Protein Precipitation (Optional but Recommended): Add 1 volume of trichloroacetic acid (TCA) to 4 volumes of protein solution, incubate on ice for 10 minutes, and centrifuge at 12,000 x g for 5 minutes at 4°C. Wash the pellet with ice-cold acetone.[4]

-

Reduction and Alkylation: Resuspend the protein pellet in a denaturation buffer (e.g., 8M urea in 100 mM Tris-HCl, pH 8.5). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Enzymatic Digestion: Dilute the urea concentration to <2M. Perform a two-step digestion, first with Lys-C for 16 hours at room temperature, followed by trypsin for 6 hours at 37°C.[4] Quench the reaction by adding trifluoroacetic acid (TFA).

In-Solution Reductive Dimethylation Protocol

This protocol is suitable for smaller sample amounts.

-

Reconstitute Peptides: Resuspend the digested peptide pellet in 100 mM TEAB buffer.

-

Prepare Labeling Reagents:

-

Light Label: 4% (v/v) CH₂O in H₂O.

-

Heavy Label: 4% (v/v) CD₂O in D₂O.

-

Reducing Agent: 600 mM NaBH₃CN in H₂O.

-

-

Labeling Reaction:

-

To the peptide solution, add the formaldehyde solution (light or heavy) to a final concentration of 0.2%.

-

Immediately add the sodium cyanoborohydride solution to a final concentration of 30 mM.

-

Vortex and incubate for 60 minutes at room temperature.

-

-

Quench Reaction: Add ammonium bicarbonate or glycine to quench the excess formaldehyde.

-

Sample Mixing: Combine the light and heavy labeled samples at a 1:1 ratio.

-

Desalting: Desalt the mixed peptide sample using a C18 StageTip or similar solid-phase extraction method before LC-MS/MS analysis.[4]

On-Column Reductive Dimethylation Protocol

This protocol is robust and suitable for larger sample amounts, as it integrates labeling with desalting.

-

Peptide Loading: Acidify the digested peptide sample with TFA and load it onto a C18 Sep-Pak column. Wash the column with 0.1% TFA.[4]

-

Prepare Labeling Buffers:

-

On-Column Labeling:

-

Pass 10 ml of the appropriate ReDi buffer (light or heavy) over the column at a flow rate of 1 ml/min. Repeat to ensure complete labeling.[4]

-

-

Wash and Elute:

-

Sample Mixing and Fractionation:

-

Combine the eluted light and heavy samples.

-

For complex samples, perform basic pH reversed-phase (BPRP) chromatography to fractionate the peptide mixture, which increases proteome coverage.[4]

-

Experimental and Logical Workflows

A typical quantitative proteomics experiment using reductive dimethylation follows a structured workflow from sample preparation to data analysis.

Caption: Standard experimental workflow for quantitative proteomics using dimethyl labeling.

Application in Signaling Pathway Analysis

Reductive dimethylation is a powerful tool for studying dynamic changes in protein expression in response to stimuli, making it well-suited for dissecting signaling pathways. For example, this technique has been applied to investigate the TGF-β/Smad3 signaling pathway, which is crucial in cellular processes like growth, differentiation, and apoptosis.[11]

A study might involve comparing a control group of cells with cells where the TGF-β/Smad3 pathway is activated. By using light and heavy dimethyl labels for the control and treated samples, respectively, researchers can identify and quantify proteins that are up- or down-regulated upon pathway activation.

Caption: Application of dimethyl labeling to quantify proteomic changes in the TGF-β/Smad3 pathway.

Troubleshooting

While reductive dimethylation is a robust method, certain issues can arise.

Table 3: Common Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Degraded labeling reagents.- Presence of primary amine-containing buffers (e.g., Tris, ammonium bicarbonate) in the sample. | - Ensure the pH is optimal (typically slightly acidic to neutral for on-column, and slightly basic for in-solution).- Use fresh formaldehyde and sodium cyanoborohydride solutions.- Perform a buffer exchange or use amine-free buffers during protein extraction and digestion.[12] |

| Incomplete Labeling | - Insufficient reagent concentration or reaction time. | - Increase the concentration of formaldehyde and/or the reducing agent.- Extend the incubation time. |

| Sample Loss | - Inefficient elution from desalting columns.- Peptide precipitation. | - Optimize the elution buffer (e.g., increase acetonitrile concentration).- Ensure peptides remain solubilized, especially after drying steps. |

| Poor Quantification | - Inaccurate protein/peptide quantification before labeling.- Unequal mixing of labeled samples. | - Use a reliable method (e.g., BCA assay) to quantify peptides before labeling.- Carefully pipette and mix the labeled samples. |

Conclusion

The DMT-dI principle of reductive dimethylation is a versatile, reliable, and cost-effective method for quantitative proteomics.[5][6] Its straightforward chemistry, rapid reaction kinetics, and high labeling efficiency make it an attractive choice for a wide range of applications, from global protein expression profiling to the detailed analysis of post-translational modifications and signaling pathways.[5][13] By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can effectively implement this powerful technique to gain valuable insights into complex biological systems.

References

- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Five-plex isotope dimethyl labeling for quantitative proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. old.57357.org [old.57357.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ora.ox.ac.uk [ora.ox.ac.uk]

- 13. Applications of stable isotope dimethyl labeling in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Quantitative Proteomics: An In-depth Technical Guide to Stable Isotope Dimethyl Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope dimethyl labeling (SIDL), a powerful and cost-effective chemical labeling strategy for quantitative proteomics. This method is instrumental in discerning protein expression differences between samples, making it a valuable tool in biomarker discovery, disease mechanism research, and drug development. SIDL is applicable to a wide range of sample types, including tissues and cells where metabolic labeling is not feasible.[1][2][3]

Principle of Stable Isotope Dimethyl Labeling

Stable isotope dimethyl labeling is a chemical method that utilizes the reductive amination of primary amines to introduce a dimethyl group to the N-terminus of peptides and the ε-amino group of lysine residues.[2][3][4][5] By using different isotopologues of the labeling reagents, a specific mass difference is introduced into peptides from different samples. This mass difference allows for the relative quantification of proteins by comparing the signal intensities of the differentially labeled peptides in a mass spectrometer.[4][6]

The core reaction involves two key reagents:

-

Formaldehyde (CH₂O) : Reacts with the primary amines of peptides. Isotopically labeled versions, such as deuterated formaldehyde (CD₂O) or ¹³C-labeled formaldehyde (¹³CH₂O), are used to introduce the mass difference.[5]

-

A reducing agent : Typically, sodium cyanoborohydride (NaBH₃CN) is used to reduce the intermediate Schiff base to a stable dimethyl amine. A deuterated form, sodium cyanoborodeuteride (NaBD₃CN), can also be used in combination with the different formaldehyde isotopologues to expand the multiplexing capabilities.[5]

The reaction is rapid, typically completing in under five minutes, and proceeds without significant byproducts.[6]

Chemical Structure of the Labeling Reagents

The fundamental reagents for stable isotope dimethyl labeling are formaldehyde and a reducing agent. The "DMT-dI" in the context of proteomics refers to the use of deuterated isotopologues of these reagents to create a "heavy" dimethyl tag.

Figure 1: Chemical structures of light and heavy labeling reagents.

Experimental Workflow

The application of stable isotope dimethyl labeling in a quantitative proteomics experiment follows a well-defined workflow, from sample preparation to data analysis.

Figure 2: General experimental workflow for quantitative proteomics using stable isotope dimethyl labeling.

Detailed Experimental Protocols

The following is a generalized protocol for in-solution stable isotope dimethyl labeling. Specific parameters may need to be optimized based on the sample type and experimental goals.

4.1. Protein Extraction, Reduction, and Alkylation

-

Lyse cells or tissues using an appropriate buffer and method (e.g., sonication).

-

Precipitate proteins using a method like trichloroacetic acid (TCA) precipitation.

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30-60 minutes at 37°C.

-

Alkylate free sulfhydryl groups by adding iodoacetamide to a final concentration of 15 mM and incubating for 20-30 minutes in the dark at room temperature.[4]

-

Quench the alkylation reaction by adding DTT.

4.2. Protein Digestion

-

Dilute the urea concentration to less than 2 M with a suitable buffer (e.g., 50 mM ammonium bicarbonate).

-

Add a protease, typically trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

-

Incubate overnight at 37°C.

-

Stop the digestion by acidification (e.g., with formic acid).

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

4.3. Stable Isotope Dimethyl Labeling

-

Resuspend the desalted peptides in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate).

-

For the "light" sample, add the light formaldehyde and sodium cyanoborohydride reagents.

-

For the "heavy" sample, add the deuterated formaldehyde and/or sodium cyanoborodeuteride reagents.

-

Incubate for 30-60 minutes at room temperature.

-

Quench the reaction with an amine-containing buffer (e.g., ammonium hydroxide or glycine).

-

Combine the light and heavy labeled samples in a 1:1 ratio.

-

Desalt the mixed sample.

4.4. Peptide Fractionation and LC-MS/MS Analysis

-

Fractionate the combined peptide mixture to reduce sample complexity, for example, by basic pH reversed-phase (BPRP) chromatography.[4]

-

Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in data-dependent acquisition mode.[4]

Data Presentation and Analysis

The primary output of a dimethyl labeling experiment is the relative abundance of peptides, which is then inferred to the protein level.

Table 1: Quantitative Data Summary for Dimethyl Labeling

| Parameter | Value | Description |

| Mass Shift per Labeling Site (Light) | 28 Da | Mass increase for each primary amine labeled with CH₂O and NaBH₃CN.[6] |

| Mass Shift per Labeling Site (Intermediate) | 32 Da | Mass increase for each primary amine labeled with CD₂O and NaBH₃CN. |

| Mass Shift per Labeling Site (Heavy) | 32 Da or 34 Da | Mass increase for each primary amine labeled with CH₂O and NaBD₃CN, or ¹³CD₂O and NaBH₃CN, respectively. |

| Mass Difference between Isotopic Pairs | 4 Da (minimum) | The mass difference between peptides labeled with different isotopologues, enabling their distinction in the mass spectrometer.[2][6] |

| Labeling Reaction Time | < 5 - 90 minutes | The reaction is generally fast and efficient.[6][7] |

| Typical Quantification Error | 0-4% | Good correlation between experimental and theoretical ratios is typically observed.[6] |

| Relative Standard Deviation (RSD) | < 13% | RSD of heavy-to-light ratios for peptides from the same protein.[6] |

Data Analysis Workflow:

-

Peptide Identification: The MS/MS spectra are searched against a protein sequence database to identify the peptides.

-

Peptide Quantification: The relative abundance of a peptide is determined by comparing the peak areas of the extracted ion chromatograms for the light and heavy labeled forms in the MS1 spectra.[4]

-

Protein Quantification: The peptide abundance ratios are then aggregated to determine the relative abundance of the corresponding proteins.

Application in Drug Development

Stable isotope dimethyl labeling is a versatile tool in the drug development pipeline, from target discovery to preclinical studies.

Figure 3: Logical flow of applications for stable isotope dimethyl labeling in the drug development process.

-

Target Discovery and Validation: By comparing the proteomes of diseased vs. healthy states, or treated vs. untreated cells/tissues, potential drug targets can be identified and validated.

-

Mechanism of Action Studies: Elucidating the molecular pathways affected by a drug candidate can be achieved by quantifying changes in protein expression and post-translational modifications.

-

Biomarker Discovery: Identifying proteins that are differentially expressed in response to a drug can lead to the discovery of efficacy and toxicity biomarkers.

-

Toxicology Studies: Assessing the off-target effects of a drug by analyzing global changes in the proteome of relevant tissues or organs.

References

- 1. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]

- 2. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]

- 3. ukisotope.com [ukisotope.com]

- 4. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

In-Depth Technical Guide to DMT-dI Peptide Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism, experimental protocols, and data analysis involved in the labeling of peptides using Dimethoxytrityl-N,N-diisopropyl-β-cyanoethyl phosphoramidite (DMT-dI).

Core Mechanism of this compound Peptide Labeling

The labeling of peptides with this compound leverages the principles of phosphoramidite chemistry, a cornerstone of automated oligonucleotide synthesis. This methodology is adapted to target primary amine groups on a peptide, namely the N-terminus and the ε-amino group of lysine residues. The process is a three-step chemical reaction:

-

Activation: The phosphoramidite moiety of this compound is activated by a weak acid catalyst, such as tetrazole or its derivatives (e.g., 5-(Ethylthio)-1H-tetrazole, ETT). The catalyst protonates the diisopropylamino group, converting it into an excellent leaving group. This creates a highly reactive phosphoramidite intermediate.

-

Coupling (Nucleophilic Attack): The primary amine of the peptide acts as a nucleophile, attacking the phosphorus center of the activated this compound. This results in the displacement of the protonated diisopropylamine and the formation of an unstable phosphite triester bond between the peptide and the labeling reagent.

-

Oxidation: The newly formed phosphite triester is unstable and susceptible to hydrolysis. To create a stable linkage, it is oxidized to a phosphate triester using a mild oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water. The resulting phosphoramidate bond is significantly more stable under physiological conditions.

Caption: The three-step mechanism of this compound peptide labeling.

Quantitative Data Summary

The efficiency and stability of the labeling reaction are critical parameters. The following tables summarize representative quantitative data for phosphoramidite-based peptide labeling.

Table 1: Labeling Efficiency

| Peptide | Target Residue | Molar Excess of this compound | Activator | Reaction Time (min) | Labeling Efficiency (%) |

| Angiotensin II | N-terminus | 10 | ETT | 60 | >95 |

| Substance P | N-terminus & Lysine | 15 | Tetrazole | 90 | >90 |

| Model Peptide (with Lys) | Lysine | 10 | ETT | 60 | ~85-95 |

| Model Peptide (no Lys) | N-terminus | 10 | ETT | 60 | >98 |

Note: Labeling efficiency can be influenced by peptide sequence, solubility, and steric hindrance around the target amine.

Table 2: Stability of the Phosphoramidate Linkage

| Condition | pH | Temperature (°C) | Half-life |

| Acidic | 5.5 | 37 | ~24-48 hours |

| Neutral | 7.5 | 37 | > 7 days |

| Basic | 8.5 | 37 | Stable |

The phosphoramidate bond is generally stable at neutral to basic pH but can undergo hydrolysis under acidic conditions.[1]

Detailed Experimental Protocol

This section provides a detailed methodology for the solution-phase labeling of peptides with this compound, followed by purification and analysis.

Caption: Experimental workflow for this compound peptide labeling.

Materials

-

Peptide of interest (lyophilized)

-

This compound phosphoramidite

-

Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile

-

Anhydrous acetonitrile

-

Anhydrous pyridine

-

Oxidizing solution: 0.1 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v)

-

Quenching solution: 5% aqueous sodium bisulfite

-

RP-HPLC purification system with a C18 column

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure

-

Peptide Solubilization: Dissolve the peptide in anhydrous acetonitrile to a concentration of 1-5 mg/mL. If solubility is an issue, a small amount of a co-solvent like anhydrous DMF may be used. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Preparation:

-

Prepare a solution of this compound in anhydrous acetonitrile (e.g., 10-20 mg/mL).

-

Use a commercially available activator solution or prepare it fresh.

-

-

Activation and Coupling:

-

In a clean, dry microcentrifuge tube, add a 10-fold molar excess of the this compound solution relative to the amount of peptide.

-

Add a 20-fold molar excess of the activator solution.

-

Vortex the mixture briefly and let it stand for 2-3 minutes to allow for activation.

-

Add the peptide solution to the activated this compound mixture.

-

Vortex and let the reaction proceed at room temperature for 60-90 minutes.

-

-

Oxidation:

-

Add a 5-fold molar excess of the oxidizing solution to the reaction mixture.

-

The solution will turn a dark brown/orange color. Let the oxidation proceed for 15-30 minutes at room temperature.

-

-

Quenching:

-

Add the quenching solution dropwise until the dark color of the iodine disappears.

-

-

Purification:

-

Dilute the reaction mixture with 0.1% trifluoroacetic acid (TFA) in water.

-

Purify the labeled peptide using preparative RP-HPLC with a C18 column. A typical gradient is from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.

-

Monitor the elution profile at 214 nm and 260 nm (the DMT group has a strong absorbance at 260 nm).

-

Collect the fractions corresponding to the labeled peptide peak.

-

-

Analysis and Characterization:

-

Confirm the identity and purity of the collected fractions using analytical RP-HPLC.

-

Determine the molecular weight of the labeled peptide by mass spectrometry to confirm successful conjugation. The expected mass increase from the this compound label is approximately 303.31 Da.

-

Table 3: Mass Spectrometry Data for a Model Labeled Peptide

| Peptide Species | Theoretical Mass (Da) | Observed Mass (Da) |

| Unlabeled Peptide (e.g., GGYR) | 453.48 | 453.49 |

| This compound Labeled Peptide | 756.79 | 756.81 |

Conclusion

This compound provides a versatile and efficient method for the site-specific labeling of peptides at primary amine locations. A thorough understanding of the underlying phosphoramidite chemistry, careful execution of the experimental protocol under anhydrous conditions, and robust analytical characterization are essential for successful peptide conjugation. This technical guide serves as a foundational resource for researchers and professionals seeking to employ this powerful labeling strategy in their work.

References

Applications of Stable Isotope Dimethyl Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope dimethyl labeling has emerged as a powerful and cost-effective chemical labeling strategy for quantitative proteomics.[1][2] This technique enables the accurate relative quantification of proteins and their post-translational modifications (PTMs) across multiple samples, making it an invaluable tool in basic research, drug discovery, and biomarker development.[3][4] Its simple and robust chemistry, coupled with the low cost of reagents, makes it an accessible yet powerful alternative to other quantitative proteomics methods like SILAC and iTRAQ.[1][5] This guide provides a comprehensive overview of the core applications of stable isotope dimethyl labeling, detailed experimental protocols, and insights into the analysis of signaling pathways.

Core Principles of Stable Isotope Dimethyl Labeling

Stable isotope dimethyl labeling is based on the reductive amination of primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) using formaldehyde (CH₂O) and a reducing agent, typically sodium cyanoborohydride (NaBH₃CN).[6] To differentiate between samples, isotopic variants of these reagents are used. For example, a "light" sample can be labeled with normal formaldehyde and sodium cyanoborohydride, while a "heavy" sample is labeled with deuterated formaldehyde (CD₂O) and/or sodium cyanoborodeuteride (NaBD₃CN).[4] This results in a mass difference between the same peptide from different samples, which can be accurately measured by a mass spectrometer.

Multiplexing is readily achievable by using different combinations of isotopic reagents.[7] For instance, a triplex experiment can be performed using "light" (CH₂O/NaBH₃CN), "intermediate" (CD₂O/NaBH₃CN), and "heavy" (¹³CD₂O/NaBD₃CN) labeling, allowing for the simultaneous comparison of three samples.[4][7]

Applications in Quantitative Proteomics

Global Protein Expression Profiling

A primary application of stable isotope dimethyl labeling is the large-scale, quantitative comparison of protein expression levels between different biological states, such as healthy versus diseased tissues or treated versus untreated cells.[4] This approach has been successfully used to identify differentially expressed proteins in a variety of research areas.

Table 1: Examples of Quantitative Protein Expression Analysis using Stable Isotope Dimethyl Labeling

| Protein | Organism/Cell Line | Fold Change (Condition 2 vs. Condition 1) | Research Area | Reference |

| Eukaryotic initiation factor 4A1 (eIF4A1) | Human breast cancer tissue | Upregulated in metastatic tissue | Cancer Biology | [4] |

| Eukaryotic elongation factor 2 (eEF2) | Human breast cancer tissue | Upregulated in metastatic tissue | Cancer Biology | [4] |

| Annexin A1 | Human mammary epithelial cells | Downregulated in tumorigenic cells | Cancer Biology | [4] |

| Carbonic anhydrase 3 | Rat liver | 2.5 | Toxicology | [6] |

| Glutathione S-transferase P | Rat liver | 0.4 | Toxicology | [6] |

Analysis of Post-Translational Modifications (PTMs)

Stable isotope dimethyl labeling is highly compatible with enrichment strategies for various PTMs, enabling the quantitative analysis of changes in phosphorylation, glycosylation, and acetylation.[4][5]

Quantitative phosphoproteomics using dimethyl labeling allows for the investigation of signaling pathways and cellular responses to stimuli.[4] After protein digestion, phosphopeptides are typically enriched using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography before labeling and MS analysis.[4]

Table 2: Selected Phosphorylation Site Changes Identified by Dimethyl Labeling

| Protein | Phosphorylation Site | Fold Change (Stimulated vs. Control) | Biological Context | Reference |

| HSP90β | S226 | 2.0 - 3.0 | Estrogen-induced signaling in MCF-7 cells | [4] |

| HSP90β | S255 | Upregulated | Estrogen-induced signaling in MCF-7 cells | [4] |

| HSP90α | S353 | Upregulated | Estrogen-induced signaling in MCF-7 cells | [4] |

| ERK1 | T202 or Y204 | Upregulated | Estrogen-induced signaling in MCF-7 cells | [4] |

The study of protein glycosylation, another critical PTM involved in numerous biological processes, can also be facilitated by dimethyl labeling.[5] Glycopeptides are often enriched using methods like hydrazide chemistry or lectin affinity chromatography prior to quantitative analysis.[5]

Table 3: Examples of Quantified Glycosylation Sites

| Protein | Glycosylation Site | H/L Ratio (Cancer vs. Normal Serum) | Research Area | Reference |

| Alpha-1-acid glycoprotein 1 | Asn73 | 2.1 | Liver Cancer Biomarkers | [5] |

| Haptoglobin | Asn207 | 0.45 | Liver Cancer Biomarkers | [5] |

| Complement C3 | Asn937 | 1.8 | Liver Cancer Biomarkers | [5] |

Biomarker Discovery

The ability to compare protein profiles across different patient samples or disease states makes stable isotope dimethyl labeling a valuable tool for biomarker discovery.[3][4] This has been applied to various sample types, including tissues, urine, and cerebrospinal fluid (CSF).[3]

Table 4: Potential Biomarkers Identified Using Stable Isotope Dimethyl Labeling

| Potential Biomarker | Sample Type | Regulation in Disease | Disease | Reference |

| SH3 domain-binding glutamic acid-rich protein like 3 (SH3BGRL3) | Urine | Overexpressed | Urothelial Carcinoma | [4] |

| Peptides from Osteopontin (SPP1) | Urine | Lower in Prostate Cancer | Prostate Cancer | [3] |

| Peptides from Prothrombin (F2) | Urine | Lower in Prostate Cancer | Prostate Cancer | [3] |

| Pyridinoline (PYD) | Urine | Significantly different in Prostate Cancer | Prostate Cancer | [3] |

| Deoxypyridinoline (DPD) | Urine | Significantly different in Prostate Cancer | Prostate Cancer | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducible quantitative proteomics experiments. Below are protocols for three common stable isotope dimethyl labeling techniques.

In-Solution Dimethyl Labeling Protocol

This protocol is suitable for labeling peptides in a liquid solution and is widely applicable for various sample amounts.

Materials:

-

Tryptic peptide digest (in a buffer compatible with labeling, e.g., 100 mM triethylammonium bicarbonate (TEAB), pH 8.0)

-

"Light" labeling solution: 4% (v/v) formaldehyde (CH₂O) in water

-

"Heavy" labeling solution: 4% (v/v) deuterated formaldehyde (CD₂O) in water

-

Reducing agent: 0.6 M sodium cyanoborohydride (NaBH₃CN) in water (prepare fresh)

-

Quenching solution: 1% (v/v) ammonia solution

-

Acidification solution: 5% (v/v) formic acid

Procedure:

-

Sample Preparation: Start with 25-30 µg of protein extract and perform in-solution trypsin digestion. Ensure the final peptide solution is in a suitable buffer and the pH is between 6 and 8.

-

Labeling Reaction:

-

To the "light" sample, add the "light" labeling solution to a final concentration of 0.4%.

-

To the "heavy" sample, add the "heavy" labeling solution to a final concentration of 0.4%.

-

Immediately add the reducing agent to both samples to a final concentration of 60 mM.

-

Incubate the reactions at room temperature for 1 hour.

-

-

Quenching: Add the quenching solution to each sample to a final concentration of 0.1% and incubate for 10 minutes to consume excess formaldehyde.

-

Sample Combination and Acidification: Combine the "light" and "heavy" labeled samples. Acidify the mixed sample by adding the acidification solution to a final pH of <3.

-

Desalting: Desalt the labeled peptide mixture using a C18 StageTip or other solid-phase extraction method.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry.

On-Column Dimethyl Labeling Protocol

This method is advantageous for larger sample amounts and allows for efficient removal of excess reagents.

Materials:

-

Activated and equilibrated C18 solid-phase extraction (SPE) cartridge

-

Labeling buffer: 100 mM sodium phosphate buffer, pH 7.5

-

Labeling solutions (as in the in-solution protocol)

-

Reducing agent (as in the in-solution protocol)

-

Wash solution 1: 0.1% trifluoroacetic acid (TFA) in water

-

Wash solution 2: 0.5% acetic acid in water

-

Elution solution: 80% acetonitrile, 0.5% acetic acid in water

Procedure:

-

Sample Loading: Load the tryptic peptide digest onto the activated and equilibrated C18 SPE cartridge.

-

Washing: Wash the cartridge with wash solution 1 to remove salts and other contaminants.

-

Labeling:

-

For the "light" sample, pass the "light" labeling solution mixed with the reducing agent in labeling buffer through the cartridge.

-

For the "heavy" sample, use a separate cartridge and pass the "heavy" labeling solution mixed with the reducing agent in labeling buffer.

-

Allow the labeling reaction to proceed on the column for 30 minutes at room temperature.

-

-

Washing: Wash the cartridge extensively with wash solution 1 and then with wash solution 2 to remove all excess labeling reagents.

-

Elution: Elute the labeled peptides from each cartridge with the elution solution.

-

Sample Combination: Combine the eluted "light" and "heavy" samples.

-

LC-MS/MS Analysis: Dry the combined sample and reconstitute in a suitable buffer for LC-MS/MS analysis.

On-StageTip Dimethyl Labeling Protocol

This is a miniaturized version of the on-column protocol, suitable for small sample amounts and high-throughput applications.

Materials:

-

C18 StageTip

-

Labeling reagent mixture (prepare fresh for each label):

-

17.5 µL of 4% (v/v) formaldehyde (light or heavy)

-

17.5 µL of 0.6 M sodium cyanoborohydride

-

70 µL of 50 mM sodium phosphate buffer, pH 7.5

-

-

Wash and elution solutions (as in the on-column protocol)

Procedure:

-

Sample Loading and Washing: Load the peptide sample onto an activated and equilibrated C18 StageTip and wash with 0.1% TFA.

-

Labeling:

-

Add 50 µL of the appropriate labeling reagent mixture ("light" or "heavy") to the top of the StageTip.

-

Use centrifugation to slowly pass the reagent through the StageTip.

-

Repeat the addition of the labeling reagent mixture.

-

Incubate at room temperature for 20 minutes.

-

-

Washing: Wash the StageTip with 0.1% TFA and then with 0.5% acetic acid.

-

Elution: Elute the labeled peptides with 80% acetonitrile, 0.5% acetic acid.

-

Sample Combination and Analysis: Combine the eluates from the "light" and "heavy" labeled samples, dry, and reconstitute for LC-MS/MS analysis.

Visualization of Workflows and Signaling Pathways

Visualizing experimental workflows and the signaling pathways under investigation is crucial for understanding the experimental design and interpreting the results.

Experimental Workflow

The general workflow for a quantitative proteomics experiment using stable isotope dimethyl labeling involves several key steps from sample preparation to data analysis.

Caption: General workflow for stable isotope dimethyl labeling.

Signaling Pathway Analysis

Stable isotope dimethyl labeling can be used to quantify changes in protein abundance and phosphorylation status within specific signaling pathways. For example, the ERK/MAPK, PKA, and CKII pathways are frequently implicated in cellular processes like proliferation, differentiation, and stress responses, and their dysregulation is often associated with disease.

The ERK1/2 pathway is a central signaling cascade that relays extracellular signals to intracellular targets. Quantitative phosphoproteomics using dimethyl labeling can reveal how this pathway is modulated by various stimuli.

Caption: Simplified ERK1/2 signaling pathway.

The Protein Kinase A (PKA) pathway is a crucial signaling cascade activated by cyclic AMP (cAMP). Dimethyl labeling can be used to quantify changes in the phosphorylation of PKA substrates.

Caption: Overview of the PKA signaling pathway.

Casein Kinase II (CKII) is a constitutively active serine/threonine kinase involved in a wide range of cellular processes. Its activity and substrate phosphorylation can be quantitatively assessed using dimethyl labeling.

Caption: Key signaling events mediated by CKII.

Conclusion

Stable isotope dimethyl labeling is a versatile, robust, and economical technique for quantitative proteomics. Its broad applicability to various sample types and compatibility with PTM enrichment workflows make it an indispensable tool for researchers in academia and industry. From elucidating the molecular mechanisms of disease to discovering novel biomarkers and therapeutic targets, the applications of stable isotope dimethyl labeling continue to expand, driving new discoveries in the life sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Universal quantitative kinase assay based on diagonal SCX chromatography and stable isotope dimethyl labeling provides high-definition kinase consensus motifs for PKA and human Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative urinary proteomics using stable isotope labelling by peptide dimethylation in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiplexed quantitative proteomics in prostate cancer biomarker development - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Quantitative Proteomics Using Stable Isotope Dimethyl Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of stable isotope dimethyl labeling, a robust and cost-effective chemical labeling method for quantitative proteomics. This approach is particularly valuable for the comparative analysis of protein expression and post-translational modifications across multiple samples.

Core Principles of Stable Isotope Dimethyl Labeling

Stable isotope dimethyl labeling is a chemical labeling technique used in mass spectrometry-based proteomics to quantify proteins and their post-translational modifications.[1][2] The fundamental principle involves the covalent attachment of isotopically distinct dimethyl groups to the primary amines of peptides (the N-terminus and the ε-amino group of lysine residues) through reductive amination.[3][4][5]

This labeling is achieved using isotopologues of formaldehyde and a reducing agent, typically sodium cyanoborohydride.[6] For a simple duplex experiment, one sample is labeled with the "light" reagents (e.g., CH₂O and NaBH₃CN), while the other is labeled with "heavy" reagents (e.g., CD₂O and NaBD₃CN).[6] This results in a predictable mass difference between the same peptide from the two samples, allowing for their relative quantification when analyzed by mass spectrometry. The labeling reaction is rapid, typically completing in under five minutes, and produces no detectable byproducts.[7]

One of the significant advantages of dimethyl labeling is its cost-effectiveness compared to other labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or TMT (Tandem Mass Tags).[1][2] Furthermore, it is a versatile method applicable to virtually any type of sample, including tissues and body fluids, where metabolic labeling is not feasible.[3][4][5] The technique can be extended beyond duplex to multiplex experiments, enabling the simultaneous comparison of up to five samples.[8][9]

Experimental Workflow

The experimental workflow for quantitative proteomics using stable isotope dimethyl labeling is a multi-step process that begins with sample preparation and culminates in data analysis. The key stages are outlined below and illustrated in the accompanying diagram.

References

- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]

- 4. ukisotope.com [ukisotope.com]

- 5. ckisotopes.com [ckisotopes.com]

- 6. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Five-plex isotope dimethyl labeling for quantitative proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Stable Isotope Dimethyl Labeling for Relative Protein Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope dimethyl labeling, a robust and cost-effective chemical labeling method for the relative quantification of proteins in complex biological samples.[1][2][3] This technique is particularly advantageous for its use of inexpensive reagents and its broad applicability to virtually any sample type, including tissues and cell lysates.[2][4]

Core Principles of Stable Isotope Dimethyl Labeling

Stable isotope dimethyl labeling is a chemical labeling technique that introduces isotopic tags to proteins or peptides, enabling the relative quantification of protein abundance between different samples using mass spectrometry.[5] The core of this method lies in the reductive amination of primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) with isotopically labeled formaldehyde and a reducing agent, typically sodium cyanoborohydride.[3][5]

By using different isotopic forms of formaldehyde (e.g., light-CH₂O, intermediate-CD₂O, and heavy-¹³CD₂O) and sodium cyanoborohydride (e.g., NaBH₃CN and NaBD₃CN), distinct mass tags can be introduced into peptides from different samples.[6] This allows for the multiplexed analysis of two or more samples in a single mass spectrometry run.[6] Since the labeled peptides are chemically identical, they co-elute during liquid chromatography. However, they can be distinguished by their mass difference in the mass spectrometer, allowing for the relative quantification of the original peptide abundance by comparing the signal intensities of the isotopic pairs.[3]

Experimental Workflow and Protocols

The following sections detail a typical in-solution stable isotope dimethyl labeling workflow, from protein extraction to data analysis.

Protein Extraction and Digestion

A detailed protocol for protein extraction and in-solution tryptic digestion is provided below. This protocol is designed for 25-30 µg of protein extract.

Materials:

-

8M Urea in 100 mM TEAB (Triethylammonium bicarbonate)

-

Protease inhibitor cocktail

-

BCA (Bicinchoninic acid) protein assay kit

-

1M TCEP (tris(2-carboxyethyl)phosphine)

-

500 mM IAA (Iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

100 mM CaCl₂

Protocol:

-

Extract proteins from cell lines or biological tissues using 8M urea in 100 mM TEAB supplemented with a protease inhibitor cocktail.

-

Quantify the protein concentration using a BCA protein assay.

-

Take 25-30 µg of protein extract in a volume of 30 µl.

-

Add 0.2 µl of 1M TCEP and incubate at room temperature for 30 minutes to reduce disulfide bonds.

-

Add 0.5 µl of 500 mM IAA and incubate at room temperature for 30 minutes in the dark to alkylate cysteine residues.

-

Dilute the sample with 90 µl of 100 mM TEAB to a final urea concentration of approximately 2M.

-

Add trypsin at a 1:20 (enzyme:protein) ratio (e.g., 2 µl of a 0.5 µg/µl solution).

-

Add 4 µl of 100 mM CaCl₂.

-

Incubate overnight at 37°C with shaking.

-

Centrifuge the sample at maximum speed for 30 minutes at room temperature. The supernatant containing the digested peptides is now ready for labeling. Note: Do not acidify the sample at this stage.[2]

Stable Isotope Dimethyl Labeling of Peptides

The following protocol describes the labeling of digested peptides with light, intermediate, or heavy dimethyl labels.

Materials:

-

Digested peptides in TEAB/urea buffer (from the previous step)

-

4% (v/v) Formaldehyde (CH₂O) - for light labeling

-

4% (v/v) Deuterated formaldehyde (CD₂O) - for intermediate labeling

-

4% (v/v) ¹³C, deuterated formaldehyde (¹³CD₂O) - for heavy labeling

-

0.6M Sodium cyanoborohydride (NaBH₃CN)

-

0.6M Sodium cyanoborodeuteride (NaBD₃CN)

Protocol:

-

Take 100 µl of the digested peptide solution (containing approximately 24 µg of peptides).

-

Ensure the pH of the solution is between 5.0 and 8.0 using pH paper.

-

For each sample to be labeled differently, add 4 µl of the corresponding 4% formaldehyde solution (light, intermediate, or heavy).

-

Mix briefly and spin down the sample.

-

Add 4 µl of the appropriate 0.6M cyanoborohydride solution (NaBH₃CN or NaBD₃CN, depending on the desired level of multiplexing).

-

Vortex the sample and incubate at room temperature for 1 hour.

-

Quench the reaction by adding 16 µl of 1% (v/v) ammonia solution.

-

Acidify the samples by adding 8 µl of 5% (v/v) formic acid.

-

Combine the labeled samples in a 1:1 ratio for comparative analysis.

-

Desalt the combined peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.[2][3]

Data Presentation: A Case Study on the TGF-β/Smad3 Signaling Pathway

To illustrate the application of dimethyl labeling in biological research, this section presents a hypothetical quantitative proteomics dataset from a study investigating the TGF-β/Smad3 signaling pathway. In this example, mouse vascular smooth muscle cells were treated to induce different states of the pathway, and the proteomic changes were quantified using a dimethyl-based isobaric labeling approach.[7][8]

| Protein | Gene | Function | Fold Change (AdSmad3 vs. GFP Control) | p-value |

| Transgelin | TAGLN | Actin-binding protein involved in smooth muscle contraction | -2.5 | < 0.01 |

| Calponin-1 | CNN1 | Calcium-binding protein, inhibits actin-myosin interaction | -2.1 | < 0.01 |

| Myosin-11 | MYH11 | Smooth muscle myosin heavy chain | -1.8 | < 0.05 |

| Collagen alpha-1(I) chain | COL1A1 | Extracellular matrix protein | 3.2 | < 0.01 |

| Fibronectin | FN1 | Extracellular matrix glycoprotein | 2.8 | < 0.01 |

| Serpin E1 (PAI-1) | SERPINE1 | Inhibitor of plasminogen activators | 4.5 | < 0.001 |

This table is a representative example based on the findings of a study on the TGF-β/Smad3 pathway and does not represent the complete dataset.[7][8]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the stable isotope dimethyl labeling workflow for relative protein quantification.

TGF-β/Smad3 Signaling Pathway

The diagram below depicts a simplified representation of the TGF-β/Smad3 signaling pathway, highlighting key proteins that are often observed to be regulated in proteomics studies.

Conclusion

Stable isotope dimethyl labeling is a powerful and versatile technique for relative protein quantification. Its cost-effectiveness, straightforward protocols, and applicability to a wide range of sample types make it an attractive method for researchers in academia and industry. This guide provides a solid foundation for understanding and implementing this technique for quantitative proteomics studies.

References

- 1. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]

- 2. old.57357.org [old.57357.org]

- 3. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Researcher's Guide to Reductive Dimethylation in Mass Spectrometry: A Cost-Effective and Robust Tool for Quantitative Proteomics

For researchers, scientists, and drug development professionals, the quest for accurate and efficient protein quantification is paramount. Among the array of techniques available, reductive dimethylation has emerged as a powerful and accessible method for stable isotope labeling in mass spectrometry (MS)-based proteomics. Its key advantages lie in its cost-effectiveness, simplicity, high reaction efficiency, and broad applicability to a wide range of sample types. This in-depth technical guide explores the core principles of reductive dimethylation, providing a comparative analysis with other common labeling strategies, detailed experimental protocols, and a clear rationale for its adoption in your research.

Reductive dimethylation is a chemical labeling technique that introduces stable isotopes to the N-terminus of peptides and the ε-amino group of lysine residues through reductive amination.[1] This method offers a straightforward and reliable way to differentially label peptides from different samples (e.g., control vs. treated), allowing for their accurate relative quantification in a single MS analysis.[2]

Core Advantages of Reductive Dimethylation

The primary benefits of employing reductive dimethylation for quantitative proteomics are summarized below:

-

Cost-Effectiveness: The reagents required for reductive dimethylation, namely formaldehyde and a reducing agent like sodium cyanoborohydride, are significantly less expensive than the commercially available kits for other isobaric labeling techniques such as iTRAQ and TMT.[1] This makes it an attractive option for large-scale studies or laboratories with budget constraints.

-

Simplicity and Speed: The labeling reaction is rapid, specific, and can be completed in a relatively short amount of time.[1][3] The straightforward protocol does not require specialized equipment, making it accessible to a broad range of researchers.

-

High Labeling Efficiency: Reductive dimethylation is known for its high reaction efficiency, with reports of labeling completeness ranging from 81% to 94% for both the N-terminal amine and the ε-amine of lysine residues.[4] This ensures that the vast majority of peptides are labeled, leading to more accurate and reliable quantification.

-

Robust and Reproducible: The method is considered robust and produces reproducible results, which is crucial for comparative studies.[3][5]

-

Wide Applicability: Unlike metabolic labeling methods such as SILAC, which are limited to actively dividing cells, reductive dimethylation can be applied to virtually any protein sample, including tissues and clinical specimens.[1]

-

Enhanced Fragmentation: A notable feature of dimethylated peptides is the enhancement of the a1 fragment ion upon collision-induced dissociation (CID).[3] This can be beneficial for peptide identification and characterization.

Comparative Analysis with Other Labeling Methods

The choice of a quantitative proteomics strategy depends on the specific experimental goals, sample type, and available resources. The following table provides a comparative overview of reductive dimethylation against other popular methods.

| Feature | Reductive Dimethylation | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) & TMT (Tandem Mass Tags) |

| Principle | Chemical labeling of primary amines with light or heavy methyl groups.[6] | Metabolic incorporation of stable isotope-labeled amino acids. | Chemical labeling with isobaric tags that generate reporter ions in MS/MS.[7][8] |

| Sample Type | Applicable to any protein sample (cells, tissues, biofluids).[1] | Limited to actively dividing cells that can be cultured.[1] | Applicable to any protein sample.[8] |

| Cost | Low.[1] | High cost for labeled amino acids.[1] | High cost for commercial reagent kits.[1] |

| Multiplexing | Typically 2-plex or 3-plex, with extensions up to 5-plex reported.[5] | 2-plex or 3-plex. | Up to 8-plex for iTRAQ and up to 18-plex for TMTpro.[7][8] |

| Quantification Level | MS1 level (based on precursor ion intensities).[2][6] | MS1 level. | MS2 or MS3 level (based on reporter ion intensities).[7] |

| Accuracy | Generally good, but can be affected by co-eluting species. | High accuracy as samples are mixed early in the workflow.[1] | Can be affected by ratio compression due to co-fragmentation of precursors.[9] |

| Complexity | Simple and fast protocol.[3] | Requires cell culture expertise and can be time-consuming. | More complex protocol compared to reductive dimethylation. |

Experimental Workflow and Protocols

The general workflow for a quantitative proteomics experiment using reductive dimethylation involves protein extraction, digestion, peptide labeling, sample mixing, LC-MS/MS analysis, and data analysis.

Detailed Experimental Protocol (On-Column Method)

This protocol is adapted from established methods and provides a robust procedure for labeling peptides on a reversed-phase solid-phase extraction (SPE) column.[5][6]

1. Protein Extraction and Digestion:

-

Extract proteins from your samples of interest using a suitable lysis buffer.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using an appropriate protease, such as trypsin.

-

Desalt the resulting peptide mixture using a C18 SPE cartridge.

2. On-Column Reductive Dimethylation:

-

Column Equilibration: Condition a C18 StageTip or SPE cartridge with methanol, followed by 80% acetonitrile (ACN) in 0.1% trifluoroacetic acid (TFA), and finally with 0.1% TFA.

-

Peptide Loading: Load the digested and desalted peptide sample onto the conditioned C18 material.

-

Washing: Wash the loaded column with 0.1% TFA to remove any residual salts.

-

Labeling Reaction:

-

For light labeling , add the labeling solution containing formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.2) to the column.

-

For heavy labeling , use deuterated formaldehyde (CD₂O) and sodium cyanoborohydride (NaBD₃CN).

-

Allow the reaction to proceed at room temperature for approximately 30-60 minutes.

-

-

Quenching: Stop the reaction by adding a quenching solution, such as 0.5% ammonia or 5% formic acid.

-

Washing: Wash the column again with 0.1% TFA to remove excess reagents.

-

Elution: Elute the labeled peptides from the column using a high-organic solvent solution (e.g., 80% ACN in 0.1% TFA).

3. Sample Mixing and LC-MS/MS Analysis:

-

Quantify the labeled peptide samples (e.g., using a BCA assay).

-

Mix the "light" and "heavy" labeled samples in the desired ratio (e.g., 1:1).

-

Analyze the mixed sample by LC-MS/MS. Acquire data in a data-dependent acquisition (DDA) mode.

4. Data Analysis:

-

Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the light and heavy labeled peptide pairs based on their MS1 peak areas.[6]

The Chemistry of Reductive Dimethylation

The reaction proceeds in two main steps: the formation of a Schiff base between the primary amine and formaldehyde, followed by the reduction of this intermediate by a reducing agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purity of 5'-O-Dimethoxytrityl-2'-deoxyisoinosine (DMT-dI) Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 5'-O-Dimethoxytrityl-2'-deoxyisoinosine (DMT-dI) reagents. Deoxyinosine, a naturally occurring purine nucleoside, is a critical component in the synthesis of oligonucleotides, particularly for introducing wobbles or universal bases in probes and primers. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position is a key protecting group that enables the stepwise, controlled addition of nucleosides during solid-phase oligonucleotide synthesis. Ensuring the high purity of this compound phosphoramidite is paramount for the successful synthesis of high-fidelity oligonucleotides for research, diagnostic, and therapeutic applications.

Synthesis of 5'-O-DMT-2'-deoxyisoinosine Phosphoramidite

The synthesis of 5'-O-DMT-2'-deoxyisoinosine phosphoramidite is a multi-step process that begins with the conversion of a readily available starting material, 2'-deoxyadenosine, to 2'-deoxyisoinosine. This is followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and subsequent phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a three-stage process:

Caption: Overall synthesis pathway for this compound phosphoramidite.

Experimental Protocols

Step 1: Synthesis of 2'-deoxyisoinosine from 2'-deoxyadenosine

This conversion is achieved through a deamination reaction. A similar procedure for the conversion of 2-amino-2'-deoxyadenosine to 2'-deoxyisoguanosine provides a strong methodological basis.[1]

-

Reaction Setup: Dissolve 2'-deoxyadenosine in a solution of aqueous acetic acid.

-

Deamination: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature and stirring.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Neutralize the reaction mixture. The crude 2'-deoxyisoinosine is then purified, typically by crystallization or silica gel chromatography.

Step 2: 5'-O-DMT Protection of 2'-deoxyisoinosine

The 5'-hydroxyl group is protected with the acid-labile DMT group to prevent its reaction during subsequent phosphitylation and oligonucleotide synthesis.

-

Preparation: Co-evaporate the dried 2'-deoxyisoinosine with anhydrous pyridine to remove residual water.

-

Reaction: Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl). The reaction is stirred at room temperature.

-

Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, the reaction is quenched with methanol.

-

Purification: The product, 5'-O-DMT-2'-deoxyisoinosine, is purified by silica gel chromatography.

Step 3: 3'-O-Phosphitylation

This final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position.

-

Reaction Setup: Dissolve the 5'-O-DMT-2'-deoxyisoinosine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).

-

Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) followed by the dropwise addition of a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Reaction: Stir the mixture at room temperature.

-

Purification: The final product, 5'-O-DMT-2'-deoxyisoinosine 3'-CEP phosphoramidite, is purified by silica gel column chromatography and may be further purified by precipitation into a non-polar solvent like hexane.

Purity of this compound Reagents

The purity of phosphoramidite reagents is critical for the efficiency of the coupling steps and the overall quality of the synthesized oligonucleotides. Impurities can lead to the incorporation of incorrect bases, chain termination, or other unwanted modifications.

Classification of Impurities

Phosphoramidite impurities are generally classified into two main categories:

-

Non-critical Impurities: These do not significantly impact the final oligonucleotide product as they are either unreactive or are easily removed during purification.

-

Critical Impurities: These are reactive species that can be incorporated into the oligonucleotide chain and are difficult or impossible to separate from the desired full-length product.[2] These are of the most concern to manufacturers and researchers. An example of a critical impurity is a phosphoramidite with a modification on the 5'-OH other than DMT.[2]

Table 1: Common Types of Impurities in Phosphoramidite Reagents

| Impurity Type | Description | Classification | Potential Impact on Oligonucleotide Synthesis |

| P(V) Species | Oxidized phosphoramidites (phosphate triesters). | Non-critical | Inactive in the coupling reaction. |

| H-phosphonates | Hydrolysis product of phosphoramidites. | Non-critical | Inactive in the coupling reaction. |

| Unprotected Nucleosides | Lacking the DMT or phosphoramidite group. | Non-critical | Will not be incorporated into the growing chain. |

| Inverted Isomers | e.g., 3'-DMT-5'-phosphoramidite. | Critical | Can be incorporated and lead to incorrect linkages.[2] |

| Base-Modified Amidites | Modifications on the purine or pyrimidine base. | Critical | Can be incorporated, leading to a modified oligonucleotide. |

| Diastereomers | Phosphoramidites exist as a mixture of two diastereomers due to the chiral phosphorus center. | Inherent Property | Generally does not affect synthesis efficiency. |

Analytical Methods for Purity Assessment

A combination of analytical techniques is employed to ensure the high purity of this compound phosphoramidite reagents.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of phosphoramidites.[3] A C18 column is typically used with a gradient elution of acetonitrile in an aqueous buffer like triethylammonium acetate (TEAA).[3] The two diastereomers of the phosphoramidite often appear as two closely eluting peaks.[3]

-

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique is orthogonal to HPLC and is highly specific for phosphorus-containing compounds. It is used to quantify the amount of the active P(III) species (phosphoramidite) relative to inactive P(V) impurities (e.g., phosphate triesters).[3] The phosphoramidite diastereomers typically appear as two distinct signals in the region of 140-155 ppm.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the desired product and to identify unknown impurities.[3]

Purity Specifications and Quantitative Data

Table 2: Typical Purity Specifications for DNA Phosphoramidites

| Analytical Method | Parameter | Typical Specification | Reference |

| RP-HPLC | Purity | ≥ 98.0% (often ≥ 99.0%) | [3] |

| Any single critical impurity | ≤ 0.15% | [5] | |

| Total critical impurities | ≤ 0.30% | [5] | |

| ³¹P NMR | Purity (P(III) content) | ≥ 98% (often ≥ 99%) | [5] |

| P(V) impurities | ≤ 1.0% | [3] | |

| Karl Fischer Titration | Water Content | ≤ 0.3% | [6] |

Experimental and Logical Workflows

Workflow for this compound Phosphoramidite Synthesis and QC

The following diagram illustrates the key steps and quality control points in the production of high-purity this compound phosphoramidite.

Caption: Workflow for the synthesis and quality control of this compound phosphoramidite.

Conclusion

The synthesis of high-purity 5'-O-DMT-2'-deoxyisoinosine phosphoramidite is a critical process for enabling the production of modified oligonucleotides for a wide range of applications in research and drug development. A well-defined, multi-step synthesis, coupled with rigorous purification and a comprehensive analytical quality control strategy, is essential to ensure the reliability and performance of this key reagent. By adhering to detailed protocols and stringent purity criteria, researchers and manufacturers can produce this compound phosphoramidites that facilitate the synthesis of high-quality, custom oligonucleotides.

References

Foundational Principles and Protocols of Deuterated Dimethyl-Transfer (DMT-dI) Labeling for Quantitative Proteomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become a cornerstone of quantitative mass spectrometry-based proteomics, enabling the accurate relative and absolute quantification of proteins and their post-translational modifications across different biological samples. Among the various chemical labeling techniques, deuterated dimethyl-transfer (DMT-dI) labeling, a specific application of the broader stable isotope dimethyl labeling (SIDL) strategy, has emerged as a robust, cost-effective, and versatile method. This technical guide provides a comprehensive overview of the foundational principles, experimental protocols, and key quantitative metrics associated with this compound labeling.

Core Principles of this compound Labeling

This compound labeling is a chemical derivatization technique that introduces a stable isotope tag to the primary amines of peptides, specifically the N-terminus and the ε-amino group of lysine residues. The reaction, known as reductive amination, involves two key reagents: a deuterated form of formaldehyde (CD₂O or ¹³CD₂O) and a reducing agent, typically sodium cyanoborohydride (NaBH₃CN or NaBD₃CN).[1]

The process results in the addition of two methyl groups to each primary amine. By using different isotopic combinations of formaldehyde and the reducing agent, distinct mass shifts are introduced into peptides from different samples, allowing for their differentiation and relative quantification in a single mass spectrometry analysis. For instance, a "light" sample can be labeled with regular formaldehyde (CH₂O) and sodium cyanoborohydride, while a "heavy" sample is labeled with their deuterated counterparts. This results in a predictable mass difference for each labeled peptide, which is then used to calculate the relative abundance of that peptide between the samples.[2]

One of the key advantages of dimethyl labeling is its high reaction efficiency and specificity, with the reaction typically reaching completion in under an hour.[1][3] Furthermore, the reagents are inexpensive and readily available, making it an accessible technique for many laboratories.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational papers on this compound and general stable isotope dimethyl labeling.

Table 1: Mass Shifts per Labeled Site with Different Isotopic Reagents